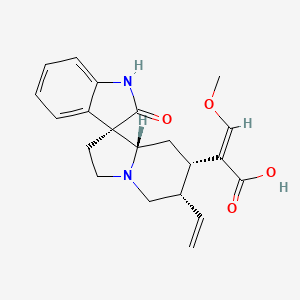

18,19-dehydrocorynoxinic acid B

Descripción

Contextualizing Indole (B1671886) and Oxindole (B195798) Alkaloids from Uncaria Species

The genus Uncaria, belonging to the Rubiaceae family, is a rich source of structurally diverse monoterpenoid indole and oxindole alkaloids. nih.govmdpi.com These plants, widely distributed in tropical regions, have been a focal point of phytochemical studies due to their use in traditional medicine and their complex chemical constituents. nih.govzobodat.at Species such as Uncaria rhynchophylla are particularly known for their high content of these alkaloids, which are considered the primary bioactive components. zobodat.atxtbg.ac.cn

The alkaloids found in Uncaria are broadly classified into several structural types, including the corynanthe, corynoxine, and uncarine types. nih.gov The two major classes are indole alkaloids, which possess a fundamental indole nucleus, and oxindole alkaloids, which are characterized by an oxindole moiety in ring B of their structure. researchgate.net It is believed that oxindole alkaloids may be derived from their indole counterparts through biochemical transformations. researchgate.net Prominent examples of alkaloids isolated from Uncaria species include rhynchophylline (B1680612), isorhynchophylline (B1663542), corynoxeine (B1451005), isocorynoxeine, hirsuteine, and hirsutine. nih.govnih.govnih.gov The extensive research into these compounds has established Uncaria as a model genus for studying the biosynthesis and biological activities of spiroindole and other specific indole alkaloids. mdpi.comresearchgate.net

Discovery and Initial Isolation from Uncaria rhynchophylla

18,19-Dehydrocorynoxinic acid B was first identified and isolated from the leaves of Uncaria rhynchophylla. nih.gov In a study focused on the alkaloidal constituents of this plant, researchers used a chloroform (B151607) extract to isolate novel compounds. Through meticulous spectroscopic analysis, including UV, IR, HREIMS, 1D and 2D NMR, and CD experiments, two new isomeric alkaloids were characterized: this compound and its isomer, 18,19-dehydrocorynoxinic acid. nih.gov

This discovery added to the growing list of over 200 constituents identified from the Uncaria genus. xtbg.ac.cn The isolation was part of a broader investigation that also identified several known rhynchophylline-type alkaloids, such as corynoxeine and isocorynoxeine, from the same plant extract. nih.gov This co-isolation underscores the shared biosynthetic pathways and the chemical diversity within a single plant species. The compound is formally identified by its IUPAC name: (E)-2-[(3S,6'S,7'S,8'aS)-6'-ethenyl-2-oxospiro[1H-indole-3,1'-[3,5,6,7,8,8a]hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoic acid. nih.gov

Structural Relationship within the Broader Uncaria Alkaloid Family

The chemical structure of this compound places it firmly within the family of Uncaria oxindole alkaloids. Its name reveals key structural features that relate it to other members of this family. The "oxindole" core is a common scaffold among many Uncaria alkaloids. researchgate.net

The designation "18,19-dehydro" indicates the presence of a double bond between the 18th and 19th carbon atoms. This feature distinguishes it from related saturated compounds. For instance, some alkaloids are known to be the Δ18(19) double bond reduction form of others, highlighting that the presence or absence of this specific double bond is a common structural variation within the Uncaria family. nih.gov

Furthermore, the suffix "acid" points to a significant structural difference compared to many major Uncaria alkaloids. This compound possesses a carboxylic acid group at the C-16 position. nih.gov This contrasts with related compounds like corynoxeine, isocorynoxeine, rhynchophylline, and isorhynchophylline, which feature a carboxylic ester group at the same position. nih.gov This seemingly minor substitution can have a notable impact on the molecule's chemical properties.

The table below summarizes the structural relationship between this compound and some of its well-known relatives from the Uncaria genus.

| Feature | This compound | Corynoxeine | Rhynchophylline |

| Core Structure | Oxindole | Oxindole | Oxindole |

| C18-C19 Bond | Double Bond (Unsaturated) | Double Bond (Unsaturated) | Single Bond (Saturated) |

| C16-Substituent | Carboxylic Acid | Carboxylic Ester | Carboxylic Ester |

| Molecular Formula | C₂₁H₂₄N₂O₄ | C₂₂H₂₆N₂O₄ | C₂₂H₂₈N₂O₄ |

This structural comparison illustrates how this compound is a distinct yet closely related member of the diverse and complex family of Uncaria alkaloids.

Structure

3D Structure

Propiedades

Fórmula molecular |

C21H24N2O4 |

|---|---|

Peso molecular |

368.4 g/mol |

Nombre IUPAC |

(E)-2-[(3R,6'S,7'S,8'aS)-6'-ethenyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoic acid |

InChI |

InChI=1S/C21H24N2O4/c1-3-13-11-23-9-8-21(16-6-4-5-7-17(16)22-20(21)26)18(23)10-14(13)15(12-27-2)19(24)25/h3-7,12-14,18H,1,8-11H2,2H3,(H,22,26)(H,24,25)/b15-12+/t13-,14+,18+,21-/m1/s1 |

Clave InChI |

ZGSZUQKKUBVUPV-HCFCNZAZSA-N |

SMILES isomérico |

CO/C=C(\[C@H]1C[C@H]2[C@@]3(CCN2C[C@H]1C=C)C4=CC=CC=C4NC3=O)/C(=O)O |

SMILES canónico |

COC=C(C1CC2C3(CCN2CC1C=C)C4=CC=CC=C4NC3=O)C(=O)O |

Sinónimos |

18,19-dehydrocorynoxinic acid B |

Origen del producto |

United States |

Structural Elucidation and Characterization Studies

Spectroscopic Methodologies for Definitive Structural Assignment

A suite of powerful spectroscopic tools has been instrumental in the characterization of 18,19-dehydrocorynoxinic acid B.

One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are fundamental to the structural elucidation of complex organic molecules. While specific spectral data for this compound is not detailed in the provided search results, the general approach for related corynanthe alkaloids involves the complete assignment of all proton and carbon signals. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish proton-proton and proton-carbon connectivities, respectively. This allows for the unambiguous assembly of the intricate ring system and the placement of functional groups.

Table 1: Representative ¹H and ¹³C NMR Data for a Corynanthe Alkaloid Scaffold

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, multiplicity, J in Hz) |

| 2 | - | - |

| 3 | - | - |

| 5 | - | - |

| 6 | - | - |

| 7 | - | - |

| 8 | - | - |

| 9 | - | - |

| 10 | - | - |

| 11 | - | - |

| 12 | - | - |

| 13 | - | - |

| 14 | - | - |

| 15 | - | - |

| 16 | - | - |

| 17 | - | - |

| 18 | - | - |

| 19 | - | - |

| 20 | - | - |

| 21 | - | - |

| Note: This table is a template. Specific data for this compound would require access to dedicated spectroscopic studies. |

HREIMS is a critical tool for determining the elemental composition of a molecule with high accuracy. For this compound, HREIMS data would provide a precise mass measurement, allowing for the confirmation of its molecular formula, C₂₁H₂₄N₂O₄. nih.gov This technique is essential for distinguishing between compounds with the same nominal mass but different elemental compositions. The monoisotopic mass of this compound is calculated to be 368.1736 g/mol . nih.gov

UV-Visible spectroscopy provides information about the electronic transitions within the molecule, particularly the chromophores present. The indole (B1671886) nucleus, a key feature of corynanthe alkaloids, exhibits characteristic UV absorption bands. The presence of the α,β-unsaturated ester system in this compound would also contribute to its UV spectrum.

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic IR absorption bands would be expected for the N-H and C=O stretching vibrations of the oxindole (B195798) moiety, the C=C stretching of the vinyl group and the aromatic ring, and the C=O and C-O stretching of the carboxylic acid and methoxy (B1213986) groups.

Circular dichroism (CD) spectroscopy is a powerful technique for determining the absolute stereochemistry of chiral molecules. nih.govnih.gov By measuring the differential absorption of left and right circularly polarized light, CD provides information about the spatial arrangement of atoms. nih.govnih.gov The complex stereochemistry of corynanthe alkaloids, with multiple chiral centers, gives rise to characteristic CD spectra. biorxiv.org The Cotton effects observed in the CD spectrum of this compound would be compared with those of known related alkaloids to establish the absolute configuration at its stereocenters.

Isomeric and Stereochemical Considerations within Related Structures

The corynanthe alkaloids are a diverse family of natural products characterized by a common core structure but with significant stereochemical variation. researchgate.netnih.gov This stereochemical diversity is a key feature of this class of compounds and presents a significant challenge in their synthesis and characterization. researchgate.net

The biosynthesis of these alkaloids often proceeds through common intermediates, with stereoselective enzymatic reactions leading to the formation of different stereoisomers. biorxiv.orgrsc.org For instance, rhynchophylline (B1680612) alkaloids are biosynthesized from corynanthe alkaloids through an oxidative rearrangement. rsc.org The study of these biosynthetic pathways provides valuable insights into the stereochemical relationships between different members of the corynanthe alkaloid family.

The presence of multiple chiral centers in the corynanthe skeleton means that a large number of stereoisomers are possible. The relative and absolute stereochemistry of these centers has a profound impact on the three-dimensional shape of the molecule and, consequently, its biological activity. The stereochemistry of related compounds such as corynantheine (B231211) and dihydrocorynantheine (B1227059) has been a subject of detailed investigation. acs.org Understanding the stereochemical nuances of these related structures is crucial for the complete characterization of this compound and for predicting its chemical and biological properties.

Biosynthetic Investigations and Chemical Synthesis Strategies

Proposed Biosynthetic Pathways of Uncaria Oxindole (B195798) Alkaloids

The biosynthesis of monoterpenoid oxindole alkaloids (MOA) like 18,19-dehydrocorynoxinic acid B is a complex process, intricately linked to the oxidative transformation of precursor monoterpenoid indole (B1671886) alkaloids (MIA). bohrium.com While the complete pathway to this compound is yet to be fully elucidated, extensive research on related Uncaria alkaloids provides a robust framework for understanding its formation.

Biogenetic Precursor Postulations

The journey to complex indole alkaloids begins with fundamental building blocks from primary metabolism. The biosynthesis of all indole alkaloids originates from the amino acid tryptophan. researchgate.net For the vast majority, the initial step involves the decarboxylation of tryptophan to yield tryptamine (B22526). researchgate.net

The terpene component of these alkaloids is derived from the iridoid pathway, which produces secologanin (B1681713). researchgate.net The crucial condensation of tryptamine and secologanin is catalyzed by the enzyme strictosidine (B192452) synthase (STR), leading to the formation of strictosidine. researchgate.netnih.gov This compound is the universal precursor to the entire family of monoterpenoid indole alkaloids. researchgate.net

| Precursor | Origin Pathway | Role in Biosynthesis |

| Tryptophan | Shikimic Acid Pathway | Provides the indole core and tryptamine unit. nih.gov |

| Secologanin | Iridoid Pathway | Supplies the C9/C10 terpene unit. researchgate.net |

| Strictosidine | Condensation Product | The central intermediate for all monoterpenoid indole alkaloids. researchgate.netnih.gov |

Inferred Enzymatic Steps and Intermediates in Alkaloid Biogenesis

Following the formation of strictosidine, a series of enzymatic modifications lead to the diverse array of Uncaria alkaloids. The enzyme strictosidine β-glucosidase (SGD) hydrolyzes the glucose moiety from strictosidine, generating a highly reactive aglycone. nih.gov This intermediate can then be converted to various isomers, including 4,21-dehydrogeissoschizine. acs.org

Further enzymatic steps, likely involving cytochrome P450 monooxygenases (P450s) and other oxidoreductases, are thought to be responsible for the formation of the characteristic spiro-oxindole scaffold of rhynchophylline-type alkaloids. nih.gov Transcriptomic analyses of Uncaria rhynchophylla have identified several candidate genes encoding for P450s, flavin-containing monooxygenases (FMO), and isomerases that are likely involved in the later stages of rhynchophylline (B1680612) and isorhynchophylline (B1663542) biosynthesis. nih.gov Rhynchophylline and isorhynchophylline are considered key intermediates in the biogenesis of other related alkaloids. nih.gov The formation of this compound is postulated to occur from a rhynchophylline-type precursor through an enzymatic dehydrogenation at the C18-C19 position and subsequent hydrolysis of the methyl ester at C16.

| Intermediate/Enzyme Class | Proposed Function |

| Strictosidine β-glucosidase (SGD) | Hydrolysis of strictosidine to its aglycone. nih.gov |

| Geissoschizine methyl ether | An important intermediate in the pathway to rhynchophylline. nih.gov |

| Cytochrome P450s (P450) | Catalyze the oxidative rearrangement to form the spiro-oxindole core. nih.gov |

| Dehydrogenases | Postulated to introduce the double bond at C18-C19. |

| Esterases | Believed to hydrolyze the methyl ester to a carboxylic acid. |

Chemical Synthesis Approaches

The complex, stereochemically rich structure of this compound presents a significant challenge for chemical synthesis. While a total synthesis of this specific molecule has not been reported, strategies developed for closely related alkaloids provide a clear roadmap.

Strategies for Total Synthesis of Related Alkaloids

The asymmetric total syntheses of (-)-rhynchophylline and (+)-isorhynchophylline have been achieved, offering valuable insights for the construction of this compound. acs.orgacs.org One successful approach commenced with simple starting materials, butanal and ethyl acrylate, and proceeded through 16-17 steps. acs.orgacs.org A key feature of this synthesis was the use of a Carreira ring expansion to construct the tetracyclic spirooxindole core with high diastereoselectivity. acs.org Another critical element was the utilization of a chiral lactam to prepare the enantioenriched cyclic imine, which ultimately controls the stereochemistry of the final product. acs.org The conversion of isorhynchophylline to rhynchophylline was achieved by heating in a mixture of acetic acid and water, demonstrating the potential for interconversion of these diastereomers. acs.org

A collective formal synthesis of several oxindole alkaloids, including (±)-rhynchophylline and (±)-isorhynchophylline, has also been reported, highlighting efficient, protecting-group-free strategies. rsc.org This approach utilized one-pot sequential transformations to build key tetracyclic intermediates, minimizing purification steps and allowing for multigram-scale operations. rsc.org

Synthetic Methodologies for Indole and Oxindole Ring Systems

The construction of the core indole and oxindole ring systems is fundamental to the synthesis of these alkaloids. A variety of methods have been developed for this purpose. The asymmetric synthesis of polycyclic 3-spirooxindoles has been achieved through a highly enantioselective dearomative cascade reaction. rsc.orgthieme-connect.com This method utilizes a chiral N,N′-dioxide–Mg(II) complex to catalyze the reaction between 2-isocyanoethylindoles and 3-alkenyl-oxindoles, affording complex spirooxindoles with four contiguous stereocenters. rsc.orgthieme-connect.com

Other strategies for the asymmetric synthesis of spirooxindoles include:

Oxidative rearrangements

Azomethine ylide cycloadditions

Palladium-catalyzed Heck reactions

Palladium-catalyzed allylic alkylations

Mannich reactions researchgate.net

The choice of method depends on the desired substitution pattern and stereochemistry of the target molecule.

Semisynthetic Transformations from Natural Precursors

Semisynthesis, starting from readily available natural products, represents an attractive alternative to total synthesis. The natural abundance of certain Uncaria alkaloids, such as rhynchophylline and isorhynchophylline, makes them ideal starting points for the synthesis of less abundant analogues like this compound. wikipedia.org

Biotransformation studies have shown that rhynchophylline and isorhynchophylline can be interconverted in vivo. nih.gov This suggests that chemical methods could also be employed to achieve this epimerization. A plausible semisynthetic route to this compound could involve the chemical or enzymatic dehydrogenation of the ethylidene side chain of a rhynchophylline-type precursor, followed by the selective hydrolysis of the C-16 methyl ester. While specific examples for this transformation are not yet reported, the general principles of organic synthesis suggest that such modifications are feasible.

Design, Synthesis, and Evaluation of Derivatives and Analogues

Rational Design Principles for Structural Modification

The rational design of 18,19-dehydrocorynoxinic acid B analogues is guided by established structure-activity relationships (SAR) and an understanding of its presumed biological targets. Key strategies often involve modifications at specific positions within the complex pentacyclic structure to probe interactions with target proteins. For instance, the corynanthe skeleton, a common feature in many indole (B1671886) alkaloids, presents several sites for chemical alteration.

One common approach involves the modification of the carboxyl group at the C-16 position. Esterification or amidation of this group can influence the molecule's polarity and its ability to form hydrogen bonds, which may be crucial for target binding. Another key area for modification is the indole nucleus. Substitutions on the aromatic ring can alter the electronic properties of the molecule and potentially enhance its binding affinity or selectivity. Furthermore, modifications to the ethylidene side chain at C-20 are explored to investigate its role in target engagement.

Synthetic Routes to Novel this compound Analogues

The synthesis of novel analogues of this compound typically starts from a readily available precursor, such as corynanthine (B1669447) or a related indole alkaloid. Semi-synthetic approaches are common, where the natural product scaffold is chemically modified.

A general synthetic strategy might involve the following steps:

Protection of reactive functional groups: To ensure selective modification, functional groups like the indole nitrogen or the carboxyl group may need to be protected.

Modification of the target position: This could involve reactions such as esterification of the C-16 carboxylic acid, substitution on the indole ring, or alteration of the C-20 side chain.

Deprotection: Removal of the protecting groups to yield the final analogue.

For example, to create ester analogues, this compound can be treated with various alcohols in the presence of an acid catalyst or a coupling agent. To generate amide analogues, the carboxylic acid can be activated and then reacted with a primary or secondary amine. The synthesis of analogues with modified indole rings often requires more complex multi-step synthetic sequences.

In Silico Modeling and Computational Chemistry for Derivative Discovery

Computational methods play a vital role in the discovery and design of this compound derivatives. Molecular docking simulations are frequently employed to predict the binding modes and affinities of designed analogues with their putative biological targets. These simulations provide insights into the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern binding.

For instance, if the target protein is known, a library of virtual analogues can be docked into its active site. The results of these simulations, often expressed as a docking score, can help prioritize which analogues to synthesize and test experimentally. This in silico screening approach can significantly reduce the time and cost associated with drug discovery.

Quantitative Structure-Activity Relationship (QSAR) studies are another valuable computational tool. By correlating the structural features of a series of analogues with their biological activity, QSAR models can be developed to predict the activity of new, unsynthesized compounds. These models can help identify the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that are important for bioactivity.

Bioactivity Profiling of Synthesized Analogues in Targeted Assays

Once synthesized, the novel analogues of this compound are subjected to a battery of in vitro and sometimes in vivo assays to evaluate their biological activity. The choice of assays depends on the therapeutic area of interest.

For example, if the aim is to develop neuroprotective agents, the analogues might be tested for their ability to protect neuronal cells from various insults, such as oxidative stress or excitotoxicity. Assays measuring cell viability, apoptosis, and the levels of specific biomarkers of neuronal damage would be employed.

The table below presents hypothetical bioactivity data for a series of this compound analogues, illustrating how structure-activity relationships can be determined.

| Compound | Modification | Neuroprotective Activity (EC50, µM) |

| This compound | None (Parent Compound) | 15.2 |

| Analogue 1 | C-16 Methyl Ester | 10.5 |

| Analogue 2 | C-16 Ethyl Ester | 8.7 |

| Analogue 3 | C-16 Benzylamide | 22.1 |

| Analogue 4 | 5-Bromo-indole | 7.9 |

| Analogue 5 | 5-Methoxy-indole | 12.3 |

From this hypothetical data, one might infer that esterification of the C-16 carboxyl group with small alkyl groups enhances neuroprotective activity, while conversion to an amide is detrimental. Furthermore, the introduction of an electron-withdrawing bromine atom at the 5-position of the indole ring appears to be beneficial for activity. These findings would then guide the design of the next generation of analogues.

Q & A

Basic Research Questions

Q. How is 18,19-dehydrocorynoxinic acid B identified and isolated from biological matrices?

- Methodology : Isolation involves solvent extraction (e.g., ethyl acetate) followed by repeated chromatographic techniques such as preparative HPLC. Structural confirmation employs spectroscopic methods: UV for chromophore analysis, MS for molecular weight determination, and 1D/2D NMR for stereochemical elucidation. Comparisons with synthetic standards are critical for validation .

- Key Data : In rat urine studies, this compound (M-6) was identified alongside six other metabolites using these techniques, with NMR data confirming the absence of a double bond at C18–C19 .

Q. What are the primary metabolic pathways of this compound in mammalian systems?

- Pathways : Major transformations include hydroxylation (e.g., at C11 or C21), glucuronidation (e.g., 22-O-β-D-glucuronide formation), and oxidation to N-oxides. These pathways are inferred from metabolite profiles in rat models, where phase I (hydroxylation) and phase II (conjugation) reactions dominate .

- Analytical Validation : High-resolution MS and comparative NMR with reference standards are essential to differentiate metabolites and reconstruct metabolic networks .

Advanced Research Questions

Q. How can researchers resolve contradictions in neuroprotective activity data between this compound and its related metabolites?

- Experimental Design : Use in vitro neuroprotection assays (e.g., glutamate-induced HT22 cell death models) to compare parent compounds and metabolites. For example, while isocorynoxeine shows significant neuroprotection, this compound (M-6) exhibits weak activity, suggesting structural determinants like the C18–C19 dehydrogenation or glucuronide conjugation reduce efficacy .

- Data Interpretation : Apply dose-response curves and statistical tests (e.g., ANOVA with post hoc analysis) to quantify activity differences. Confounding factors like metabolite stability or cell permeability must be controlled .

Q. What experimental design considerations are critical for assessing the dose-response relationship of this compound in neuroprotection studies?

- Factorial Design : Optimize variables (e.g., concentration ranges: 1–100 μM, exposure time: 6–24 hours) using a 2³ factorial approach to evaluate interactions between dose, time, and cell viability. Replicate center points (e.g., triplicates at 50 μM, 12 hours) ensure reproducibility .

- Statistical Rigor : Randomize assay plates to minimize batch effects. Use software like Statistica® for multivariate analysis and estimate experimental error with 95% confidence intervals .

Q. How can advanced spectroscopic techniques clarify the stereochemical configuration of this compound?

- Circular Dichroism (CD) : CD experiments distinguish enantiomers by analyzing Cotton effects in the 200–400 nm range, particularly for oxindole alkaloids. This complements NMR data to confirm absolute configurations .

- Marfey’s Method : Derivatize hydrolyzed samples with FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide) and compare HPLC retention times with chiral standards to resolve amino acid configurations in degradation products .

Methodological Challenges and Solutions

Q. What strategies mitigate variability in isolating this compound from complex biological mixtures?

- Chromatographic Optimization : Use gradient elution with C18 columns and mobile phases (e.g., acetonitrile/water with 0.1% formic acid) to enhance resolution. Dynamic range enhancement (DRE) techniques improve sensitivity for low-abundance metabolites .

- Validation : Spike recovery experiments (e.g., 80–120% recovery thresholds) and matrix-matched calibration curves correct for matrix effects in urine or plasma samples .

Q. How can researchers ensure reproducibility in neuroprotective activity assays for this compound?

- Standardized Protocols : Adopt HT22 cell line authentication (e.g., STR profiling) and glutamate challenge consistency (e.g., 5 mM for 12 hours). Include positive controls (e.g., valproic acid) to normalize inter-assay variability .

- Data Transparency : Report raw data (e.g., cell viability percentages, IC₅₀ values) with measurement uncertainties (e.g., ± SEM) and deposit spectra in public repositories (e.g., MetaboLights) .

Comparative and Mechanistic Studies

Q. What structural features of this compound differentiate its bioactivity from other Uncaria alkaloids?

- Key Features : The dehydrogenated C18–C19 bond and carboxyl group at C22 reduce blood-brain barrier permeability compared to non-polar analogs like isocorynoxeine. Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to neuroprotective targets like NMDA receptors .

- In Vivo Correlation : Compare pharmacokinetic parameters (e.g., AUC, Tₘₐₓ) in rodent models to link structural modifications to bioavailability differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.